Boc-2-methyl-D-homophenylalanine
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Overview
Description
Boc-2-methyl-D-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl group on the alpha carbon of the D-homophenylalanine structure. This compound is primarily used in peptide synthesis and various biochemical research applications due to its stability and resistance to enzymatic degradation.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from D-homophenylalanine. The key steps involve protecting the amino group with the Boc group and introducing the methyl group at the alpha position.
Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis processes, ensuring high purity and yield. Advanced techniques such as solid-phase peptide synthesis (SPPS) may also be employed for industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the protected amino group, often involving reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, polar aprotic solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated derivatives
Scientific Research Applications
Chemistry: Boc-2-methyl-D-homophenylalanine is widely used in peptide synthesis, serving as a building block for the construction of complex peptides and proteins. Biology: The compound is employed in studying protein-protein interactions and enzyme-substrate relationships due to its structural similarity to natural amino acids. Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents, particularly those targeting specific receptors or enzymes. Industry: The compound finds applications in the production of bioactive peptides and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which Boc-2-methyl-D-homophenylalanine exerts its effects involves its incorporation into peptides, which then interact with specific molecular targets. The Boc group protects the amino group during synthesis, ensuring that the peptide chain is formed correctly. Once the peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its target.
Molecular Targets and Pathways Involved:
Peptide Receptors: Interaction with peptide receptors on cell surfaces, leading to various biological responses.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Boc-3-methyl-D-homophenylalanine: Similar structure but with a methyl group at a different position.
Boc-D-homophenylalanine: Lacks the methyl group on the alpha carbon.
Uniqueness: Boc-2-methyl-D-homophenylalanine is unique due to its specific structural modifications, which confer stability and resistance to enzymatic degradation, making it particularly useful in peptide synthesis and biochemical research.
Properties
IUPAC Name |
(2R)-4-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODYVGWSXFLOLQ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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